molecular formula C12H17N B085744 3-Benzylpiperidine CAS No. 13603-25-3

3-Benzylpiperidine

Cat. No.: B085744
CAS No.: 13603-25-3
M. Wt: 175.27 g/mol
InChI Key: BKDMXVREWXKZLB-UHFFFAOYSA-N
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Description

3-Benzylpiperidine is an organic compound with the molecular formula C12H17N. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom.

Chemical Reactions Analysis

Types of Reactions: 3-Benzylpiperidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different piperidine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalysts such as palladium and rhodium are used for hydrogenation reactions.

    Substitution: Halogenated reagents and strong bases are typically used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted piperidines and N-oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Benzylpiperidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1-Benzylpiperidine: Similar in structure but with the benzyl group attached to the first position.

    4-Benzylpiperidine: The benzyl group is attached to the fourth position.

    N-Benzylpiperidine: The benzyl group is attached to the nitrogen atom.

Uniqueness: 3-Benzylpiperidine is unique due to the specific positioning of the benzyl group, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in pharmacological properties and applications .

Properties

IUPAC Name

3-benzylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-2-5-11(6-3-1)9-12-7-4-8-13-10-12/h1-3,5-6,12-13H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDMXVREWXKZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10929233
Record name 3-Benzylpiperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13603-25-3
Record name 3-Benzylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13603-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzylpiperidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Benzylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10929233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-benzylpiperidine
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Synthesis routes and methods

Procedure details

Combine 3-benzyl-pyridine (0.524 g, 3.10 mmol) and 10% palladium on carbon (0.165 g) in acetic acid (30 mL) and stir at 60° C. at a H2 pressure of 60 psi. After 6 h, purify the reaction mixture by ion exchange chromatography (SCX resin, methanol→2 M ammonia/methanol) and silica gel chromatography (10:1→3:1 methylene chloride:methanol) to provide 0.225 g (42%) of the title compound as a yellow oil: 1H NMR (DMSO-d6): 7.28 (t, 2H, J=7.3 Hz), 7.22-7.13 (m, 3H), 3.01 (s br, 1H), 2.87-2.76 (m, 2H), 2.50-2.34 (3H), 2.16 (dd, 1H, J=9.3, 11.7 Hz), 1.70-1.49 (m, 3H), 1.29 (tq, 1H, J=3.9, 12.7 Hz), 1.03 (dq, 1H, J=3.9, 12.7 Hz).
Quantity
0.524 g
Type
reactant
Reaction Step One
Quantity
0.165 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzylpiperidine
Reactant of Route 2
3-Benzylpiperidine
Reactant of Route 3
3-Benzylpiperidine
Reactant of Route 4
3-Benzylpiperidine
Reactant of Route 5
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Reactant of Route 6
3-Benzylpiperidine

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